Ulopterol Ulopterol Ulopterol is a natural product found in Baccharis pedunculata, Prangos tschimganica, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 28095-18-3
VCID: VC21356025
InChI: InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1
SMILES: CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Molecular Formula: C15H18O5
Molecular Weight: 278.3 g/mol

Ulopterol

CAS No.: 28095-18-3

Cat. No.: VC21356025

Molecular Formula: C15H18O5

Molecular Weight: 278.3 g/mol

* For research use only. Not for human or veterinary use.

Ulopterol - 28095-18-3

CAS No. 28095-18-3
Molecular Formula C15H18O5
Molecular Weight 278.3 g/mol
IUPAC Name 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Standard InChI InChI=1S/C15H18O5/c1-15(2,18)13(16)7-10-6-9-4-5-14(17)20-12(9)8-11(10)19-3/h4-6,8,13,16,18H,7H2,1-3H3/t13-/m1/s1
Standard InChI Key BNLKKFPQJANWMM-CYBMUJFWSA-N
Isomeric SMILES CC(C)([C@@H](CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
SMILES CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O
Canonical SMILES CC(C)(C(CC1=C(C=C2C(=C1)C=CC(=O)O2)OC)O)O

Chemical Structure and Properties

Ulopterol, also known as Peucedanol methyl ether, is chemically defined as 6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one with the molecular formula C₁₅H₁₈O₅ . It belongs to the class of compounds known as coumarins, which are naturally occurring benzopyrones characterized by a benzene ring fused to an α-pyrone ring with specific substitutions that contribute to its biological activities.

Physical and Chemical Properties

The comprehensive physical and chemical properties of Ulopterol are presented in the table below:

PropertyValue
CAS Number28095-18-3
Molecular FormulaC₁₅H₁₈O₅
Molecular Weight278.300 g/mol
IUPAC Name6-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one
Density1.3±0.1 g/cm³
Boiling Point500.5±50.0 °C at 760 mmHg
Flash Point188.3±23.6 °C
Exact Mass278.115417
PSA (Polar Surface Area)79.90000
LogP0.61
Vapor Pressure0.0±1.3 mmHg at 25°C

These properties highlight Ulopterol's moderate lipophilicity (LogP value of 0.61), which may contribute to its ability to penetrate microbial cell membranes and exert antimicrobial effects . The compound's relatively high boiling and flash points indicate its thermal stability under standard laboratory and storage conditions.

Source and Isolation

Botanical Source

Toddalia asiatica (L.) Lam is the primary natural source of Ulopterol. This woody climber is distributed in tropical and subtropical regions, particularly in parts of Asia and Africa. The plant has been extensively used in traditional medicine systems for various therapeutic applications .

Isolation and Extraction

The isolation of Ulopterol from Toddalia asiatica involves a systematic extraction process. According to research by Raj et al. (2012), the leaves are successively extracted with hexane, chloroform, ethyl acetate, methanol, and water . Among these extracts, the ethyl acetate fraction demonstrates the highest antimicrobial activity and contains Ulopterol as one of its major active principles.

The isolation process typically employs activity-guided fractionation using column chromatography over silica gel. The structure of the compound is elucidated using physical and spectroscopic data. Quantification studies using High-Performance Liquid Chromatography (HPLC) have revealed that Ulopterol constitutes approximately 0.266% of the dry weight of Toddalia asiatica leaves, compared to another active compound, Flindersine (a quinolone alkaloid), which accounts for about 0.361% .

Biological Activities

Antimicrobial Properties

The most extensively studied biological activity of Ulopterol is its antimicrobial action. Research has demonstrated that Ulopterol possesses significant antibacterial and antifungal activities against a range of pathogenic microorganisms .

Antibacterial Activity

Ulopterol exhibits antibacterial activity against several clinically relevant bacterial species, including both Gram-positive and Gram-negative bacteria. The bacterial species against which Ulopterol has demonstrated activity include:

Bacterial SpeciesClassificationClinical Significance
Staphylococcus epidermidisGram-positiveCommon cause of nosocomial infections
Enterobacter aerogenesGram-negativeOpportunistic pathogen in hospital settings
Shigella flexneriGram-negativeCausative agent of shigellosis
Klebsiella pneumoniae (ESBL-3967)Gram-negativeExtended-spectrum β-lactamase producing strain
Escherichia coli (ESBL-3984)Gram-negativeESBL-producing strain causing various infections

The activity against extended-spectrum β-lactamase (ESBL) producing strains of Klebsiella pneumoniae and Escherichia coli is particularly significant, as these bacteria are often resistant to multiple antibiotics and represent a substantial challenge in clinical settings .

Antifungal Activity

In addition to its antibacterial properties, Ulopterol demonstrates antifungal activity against several pathogenic fungi:

Fungal SpeciesTypeClinical/Agricultural Significance
Aspergillus flavusFilamentous fungusProduces aflatoxins; causes aspergillosis
Candida kruseiYeastIntrinsically resistant to fluconazole
Botrytis cinereaFilamentous fungusMajor plant pathogen with agricultural importance

The broad-spectrum antifungal activity of Ulopterol highlights its potential as a lead compound for developing novel antifungal therapeutics, particularly against resistant strains .

Research Developments

Analytical Methods for Quality Control

Recent research has focused on developing sophisticated analytical methods for the identification and quantification of bioactive compounds in Toddalia asiatica, including Ulopterol. A study published in 2024 reported the development of a rapid and efficient ultra-high-performance liquid chromatography coupled with triple quadrupole tandem mass spectrometry (UHPLC-MS/MS) method . This method achieved separation of 19 bioactive compounds within 14 minutes and was validated for:

  • Linearity (r² > 0.9982)

  • Precision (0.08%–3.70%)

  • Repeatability (0.50%–2.54%)

  • Stability (2.26%–5.46%)

  • Recovery (95.8%–113%)

Such analytical methods are crucial for quality control, standardization, and further research on Ulopterol and related compounds.

Market Outlook

The global market for Ulopterol is still emerging but shows potential for growth. According to market research reports, the global Ulopterol market was valued at a specific but undisclosed amount in 2024 and is projected to grow at a compound annual growth rate (CAGR) through 2031 .

The market development is likely driven by increasing interest in natural antimicrobial compounds and the growing demand for novel therapeutic agents to address antimicrobial resistance. The pharmaceutical sector represents the primary application area for Ulopterol, given its documented biological activities.

Market challenges include:

  • Limited natural sources and low concentration in plant material

  • Complex extraction and purification processes

  • Need for more comprehensive clinical studies

  • Regulatory requirements for natural product-based therapeutics

Future Research Directions

Mechanism of Action Studies

While the antimicrobial activities of Ulopterol have been documented, the specific mechanisms by which it exerts these effects remain to be fully elucidated. Future research could focus on:

  • Identifying cellular targets of Ulopterol in bacterial and fungal cells

  • Investigating potential effects on biofilm formation

  • Exploring possible synergistic interactions with conventional antimicrobial agents

Structural Optimization

The coumarin scaffold of Ulopterol provides opportunities for structural modifications aimed at enhancing its antimicrobial potency and pharmacokinetic properties. Structure-activity relationship studies could guide the development of semisynthetic derivatives with improved efficacy profiles.

Expanded Biological Evaluation

Beyond its established antimicrobial properties, Ulopterol might possess other biological activities that warrant investigation, particularly given the diverse traditional uses of its source plant, Toddalia asiatica. These could include anti-inflammatory, antioxidant, and anticancer activities, which are commonly associated with other coumarin derivatives.

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